molecular formula C18H16FN3O3 B2837994 N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide CAS No. 1797354-46-1

N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide

Cat. No.: B2837994
CAS No.: 1797354-46-1
M. Wt: 341.342
InChI Key: GWLLKVLJXKNEMT-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide is a synthetic organic compound characterized by the presence of a cyanophenyl group, a fluorophenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction involves 2-cyanophenylamine and 2-(3-fluorophenyl)-2-methoxyethylamine.

    Coupling Reaction: The intermediate products are then coupled under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Used in the development of novel polymers and materials with unique properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl and fluorophenyl groups can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(2-phenylethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)ethyl)oxalamide

Uniqueness

N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide is unique due to the presence of both a fluorophenyl and a methoxyethyl group, which can enhance its chemical reactivity and biological activity compared to similar compounds. The specific substitution pattern can also influence its solubility, stability, and overall pharmacokinetic properties.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-25-16(12-6-4-7-14(19)9-12)11-21-17(23)18(24)22-15-8-3-2-5-13(15)10-20/h2-9,16H,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLKVLJXKNEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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